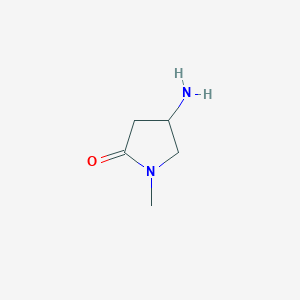

4-Amino-1-methylpyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYJZPAHGAGMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656119 | |

| Record name | 4-Amino-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770706-26-8, 933744-16-2 | |

| Record name | 4-Amino-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1-methyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1-methylpyrrolidin-2-one

Introduction

4-Amino-1-methylpyrrolidin-2-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyrrolidinone core is a privileged scaffold found in a variety of biologically active molecules, and the presence of a primary amine at the 4-position offers a versatile handle for further chemical modifications and the introduction of diverse pharmacophores. This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of this compound, designed for an audience of researchers, scientists, and professionals in the field of drug development. The presented synthesis is grounded in established chemical principles and supported by analogous transformations reported in the peer-reviewed literature.

Strategic Overview of the Synthesis

The most logical and efficient synthetic approach to this compound commences with a readily accessible precursor, 4-hydroxy-1-methylpyrrolidin-2-one. This strategy hinges on the chemical manipulation of the hydroxyl group, converting it into a primary amine through a two-step sequence involving the formation of an azide intermediate. This pathway is favored due to the high yields and chemoselectivity often associated with these transformations.

The overall synthetic workflow can be visualized as follows:

Caption: A high-level overview of the synthetic workflow.

Detailed Synthesis Pathway and Mechanism

This section provides a detailed, step-by-step guide for the synthesis of this compound, including reaction mechanisms and experimental protocols derived from analogous procedures in the literature.

Part 1: Synthesis of 4-Mesyloxy-1-methylpyrrolidin-2-one (Mesylation of the Hydroxyl Group)

The initial step involves the activation of the hydroxyl group at the 4-position by converting it into a good leaving group, a mesylate. This is a standard and highly efficient procedure.

Reaction Scheme:

Mechanism:

The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: Simplified mechanism of mesylation.

Experimental Protocol:

-

To a solution of 4-hydroxy-1-methylpyrrolidin-2-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-mesyloxy-1-methylpyrrolidin-2-one, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Synthesis of 4-Azido-1-methylpyrrolidin-2-one (Nucleophilic Substitution with Azide)

The mesylate is an excellent leaving group, which is readily displaced by the azide anion in a classic SN2 reaction.

Reaction Scheme:

Mechanism:

The azide ion (N3-) acts as a potent nucleophile, attacking the carbon atom bearing the mesyloxy group from the backside, leading to an inversion of stereochemistry if the starting material is chiral. The mesylate group departs as a stable anion.

Caption: SN2 mechanism for azide substitution.

Experimental Protocol:

-

Dissolve the crude 4-mesyloxy-1-methylpyrrolidin-2-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-azido-1-methylpyrrolidin-2-one can be purified by column chromatography.

Part 3: Synthesis of this compound (Reduction of the Azide)

The final step is the reduction of the azido group to a primary amine. This is a very clean and high-yielding transformation with several reliable methods available. Catalytic hydrogenation is a common and effective method.

Reaction Scheme:

Mechanism:

The azide is reduced on the surface of the catalyst (e.g., Palladium on carbon) by molecular hydrogen. The reaction proceeds through the formation of a triazene intermediate, which then loses nitrogen gas to form the amine.

Caption: Simplified mechanism of azide reduction.

Experimental Protocol:

-

Dissolve 4-azido-1-methylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or column chromatography to yield the final product of high purity.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Mesylation | 4-Hydroxy-1-methylpyrrolidin-2-one | 4-Mesyloxy-1-methylpyrrolidin-2-one | 90-95% |

| 2 | Azide Substitution | 4-Mesyloxy-1-methylpyrrolidin-2-one | 4-Azido-1-methylpyrrolidin-2-one | 85-90% |

| 3 | Azide Reduction | 4-Azido-1-methylpyrrolidin-2-one | This compound | >95% |

Alternative Synthetic Strategies

While the presented pathway is robust, other synthetic routes to this compound are also conceivable:

-

Reductive Amination: Starting from a 1-methyl-4-oxopyrrolidine-2-carboxylate precursor, reductive amination with ammonia or a protected amine source could directly install the amino group. This method is highly efficient for forming C-N bonds.[1][2]

-

From Glutamic Acid: N-methylation of glutamic acid, followed by selective amidation of the gamma-carboxyl group and subsequent cyclization, could provide an alternative route, particularly for stereospecific synthesis if starting from an enantiomerically pure glutamic acid.[3][4]

-

From Nitro Precursors: Synthesis of a 4-nitro-1-methylpyrrolidin-2-one intermediate followed by reduction of the nitro group to an amine is another viable option. The reduction of nitroarenes is a well-established transformation.[5]

Conclusion

The synthesis of this compound can be effectively achieved through a three-step sequence starting from 4-hydroxy-1-methylpyrrolidin-2-one. This pathway, involving mesylation, azide substitution, and subsequent reduction, relies on well-understood and high-yielding chemical transformations, making it a reliable and practical approach for laboratory-scale synthesis. The versatility of the final product as a building block in medicinal chemistry underscores the importance of having a robust and reproducible synthetic route.

References

-

Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. [Link]

-

Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. [Link]

- Process for producing 4-hydroxy-2-pyrrolidone. (1998). EP0829472A1.

-

Lin, T.-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES. UNL Digital Commons. [Link]

-

Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. [Link]

-

Li, Z., et al. (2021). O-Perhalopyridin-4-yl Hydroxylamines: Amidyl-Radical Generation Scaffolds in Photoinduced Direct Amination of Heterocycles. Organic Letters, 23(5), 1643–1647. [Link]

-

Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]

-

4-Hydroxy-4-methylpyrrolidin-2-one. ChemBK. [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. (2020). WO2020178175A1.

-

Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. ResearchGate. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]

- Method of purifying 4-hydroxy-2-pyrrolidione. (2003). EP1321462A1.

-

Reductive Amination. AnchorQuery. [Link]

-

Synthesis and Structural Characterization of N-Methyl-DL-glutamic Acid. ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses. [Link]

- Process for synthesizing l-y-methylene glutamic acid and analogs. (2004). WO2004039314A2.

-

Synthesis of N-Alkyl Amino Acids. (2012). In Monash University. [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]

-

N-Methyl-2-pyrrolidone. Wikipedia. [Link]

-

On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. ResearchGate. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI. [Link]

-

Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]

-

Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

Sources

Spectroscopic Characterization of 4-Amino-1-methylpyrrolidin-2-one: A Technical Guide

Introduction

4-Amino-1-methylpyrrolidin-2-one is a heterocyclic organic compound with a pyrrolidinone backbone, a key structural motif in various pharmaceuticals and specialty chemicals. Its unique combination of a lactam ring, a primary amine, and an N-methyl group imparts specific chemical properties that are of significant interest in drug discovery and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural integrity of this molecule. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a standardized atom numbering system, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR data provide critical information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule.

Experimental Protocol (Hypothetical): A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) (0.5-0.7 mL). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | H-4 |

| ~3.2 - 3.4 | m | 2H | H-5 |

| ~2.8 | s | 3H | N-CH₃ |

| ~2.2 - 2.5 | m | 2H | H-3 |

| ~1.5 - 1.8 | br s | 2H | -NH₂ |

Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments.[1]

-

N-CH₃ Protons: A sharp singlet peak is anticipated around 2.8 ppm, corresponding to the three equivalent protons of the N-methyl group. Its singlet nature arises from the absence of adjacent protons to couple with.

-

Pyrrolidinone Ring Protons: The protons on the five-membered ring (H-3, H-4, and H-5) will exhibit more complex splitting patterns due to spin-spin coupling with their neighbors. The H-4 proton, being attached to the carbon bearing the amino group, is expected to appear as a multiplet in the range of 3.5-3.7 ppm. The two diastereotopic protons at the C-5 position will likely appear as a multiplet between 3.2 and 3.4 ppm. The C-3 protons, adjacent to the carbonyl group, are also expected to be diastereotopic and will likely resonate as a multiplet around 2.2-2.5 ppm.

-

-NH₂ Protons: The two protons of the primary amine group are expected to appear as a broad singlet between 1.5 and 1.8 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of this peak can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Experimental Protocol (Hypothetical): The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom. The spectral width should be set to cover the expected range of chemical shifts for both sp² and sp³ hybridized carbons (typically 0-200 ppm).

Predicted Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (C-2) |

| ~55 | C-5 |

| ~50 | C-4 |

| ~35 | C-3 |

| ~30 | N-CH₃ |

Interpretation:

-

Carbonyl Carbon (C-2): The lactam carbonyl carbon is expected to resonate at the most downfield position, typically around 175 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

-

Ring Carbons (C-4 and C-5): The carbons of the pyrrolidinone ring attached to nitrogen atoms (C-5) and the amino group (C-4) are expected to appear in the range of 50-55 ppm.

-

Ring Carbon (C-3): The C-3 carbon, adjacent to the carbonyl group, will be deshielded and is predicted to have a chemical shift around 35 ppm.

-

N-CH₃ Carbon: The carbon of the N-methyl group is expected to be the most upfield signal, resonating at approximately 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Hypothetical): An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (primary amine) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (lactam) |

| 1450-1350 | Medium | C-H bending |

| ~1250 | Medium | C-N stretching |

Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its principal functional groups.

-

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine group. The broadening is due to hydrogen bonding.

-

C-H Stretching: Absorptions in the 2950-2850 cm⁻¹ range are attributed to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidinone ring and the N-methyl group.

-

C=O Stretching: A strong, sharp absorption peak around 1680 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the five-membered lactam ring. The position of this band is characteristic of cyclic amides.

-

C-N Stretching: A medium intensity band around 1250 cm⁻¹ can be assigned to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol (Hypothetical): A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used as the ionization method. EI typically leads to more extensive fragmentation, while ESI is a softer ionization technique that often results in a prominent molecular ion peak.

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): m/z = 114

-

Key Fragments: m/z = 85, 70, 57, 44, 42

Interpretation of Fragmentation:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₅H₁₀N₂O = 114.15 g/mol ). The fragmentation pattern can provide valuable structural information. A plausible fragmentation pathway is outlined below.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

-

Loss of an Ethylamine Radical: Cleavage of the C4-C5 and C3-C4 bonds could lead to the loss of an ethylamine radical, resulting in a fragment at m/z 85.

-

Formation of an Aziridinium Ion: A common fragmentation pathway for pyrrolidines involves the formation of a stable aziridinium ion. A fragment at m/z 70 could correspond to the [C₄H₈N]⁺ ion.

-

Further Fragmentation: This m/z 70 fragment could further lose a methyl radical to give a fragment at m/z 55 or undergo rearrangement and lose ethene to produce a fragment at m/z 42.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive spectroscopic profile of this compound. The characteristic signals in each spectrum serve as a unique fingerprint for this molecule, enabling its unambiguous identification and quality assessment. This technical guide serves as a valuable resource for scientists and researchers, providing the foundational spectroscopic knowledge necessary for the effective utilization of this compound in their research and development endeavors.

References

Sources

Physical and chemical properties of "4-Amino-1-methylpyrrolidin-2-one"

An In-Depth Technical Guide to 4-Amino-1-methylpyrrolidin-2-one

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. As a functionalized lactam, this molecule represents a versatile scaffold and building block in the synthesis of complex chemical entities. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and practical guidance for its use in a laboratory setting. Our objective is to deliver an authoritative resource grounded in established scientific principles, enabling informed decisions in research and development.

Molecular Profile and Chemical Identity

This compound is a derivative of N-methylpyrrolidone (NMP), featuring a primary amine group at the 4-position of the pyrrolidinone ring. This substitution introduces a key functional handle for further chemical modification, significantly expanding its utility beyond that of the parent solvent.

-

IUPAC Name : this compound

-

Synonyms : 4-Amino-1-methyl-2-pyrrolidinone[1]

-

CAS Number : 933744-16-2[2]

-

InChI Key : WBYJZPAHGAGMQX-UHFFFAOYSA-N[4]

The presence of both a lactam (a cyclic amide) and a primary amine makes this a bifunctional molecule with distinct reactive centers, which will be explored in Section 4.0.

Caption: Structure of this compound.

Physicochemical Characteristics

The physical properties of a compound are critical determinants of its behavior in various experimental settings, from reaction solvent selection to formulation and bioavailability. The introduction of the polar amino group onto the N-methylpyrrolidone scaffold is expected to influence properties such as boiling point and solubility.

| Property | Value | Source |

| Physical Form | Semi-Solid | |

| Boiling Point | 241.0 ± 33.0 °C (at 760 mmHg) | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 99.6 ± 25.4 °C | [1] |

| LogP (Octanol/Water) | -1.44 | [1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1] |

Expert Insights: The high boiling point is characteristic of polar, hydrogen-bonding capable molecules like this one. The negative LogP value of -1.44 indicates a high degree of hydrophilicity.[1] This suggests excellent solubility in polar protic solvents like water and alcohols, a crucial factor for its use in aqueous reaction media or biological assays. However, this hydrophilicity might present challenges for purification via normal-phase chromatography, where reverse-phase techniques would be more appropriate.

Spectroscopic Signature for Structural Verification

Accurate characterization is the bedrock of chemical research. The following spectroscopic data are predicted based on the known structure and are essential for confirming the identity and purity of this compound. Spectroscopic data sets, including ¹H NMR, ¹³C NMR, IR, and MS, are available for reference.[4]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet), the protons on the pyrrolidinone ring (multiplets), and the exchangeable protons of the primary amine group (a broad singlet). The diastereotopic nature of the protons adjacent to the chiral center at C4 will likely result in complex splitting patterns for the ring protons.

-

¹³C NMR (Carbon NMR): The spectrum should reveal five distinct carbon signals: one for the N-methyl group, three for the carbons within the pyrrolidinone ring, and one for the carbonyl carbon, which will be the most downfield signal.

-

IR (Infrared) Spectroscopy: Key vibrational bands are anticipated. A strong, sharp absorption around 1680 cm⁻¹ corresponding to the C=O stretch of the lactam is a primary identifier. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region, while N-H bending vibrations will be visible around 1600 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 114.15. Fragmentation patterns would likely involve the loss of the amino group or cleavage of the pyrrolidinone ring.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups: the nucleophilic primary amine and the stable lactam.

Reactive Sites:

Caption: Reactivity map of the core functional groups.

-

Primary Amine: The amino group at the C4 position is the most reactive site for electrophilic attack. It behaves as a typical primary amine and will readily undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation/Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Salt Formation: As a base, it will react with acids to form ammonium salts.

-

-

Lactam (Cyclic Amide): The lactam is significantly less reactive than the primary amine. Amides are generally stable, but the ring can be opened under forcing conditions:

-

Hydrolysis: Strong acidic or basic conditions at elevated temperatures can hydrolyze the amide bond, yielding the corresponding 4,N-methyl-diaminobutanoic acid.[5]

-

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to a methylene group, yielding 4-amino-1-methylpyrrolidine.

-

Stability and Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] Due to its basic nature, it should be kept away from strong oxidizing agents and strong acids.

Conceptual Synthetic Workflow

While multiple synthetic routes are possible, a common strategy for constructing such a molecule involves the modification of a readily available starting material. A plausible approach could start from a derivative of glutamic acid or a related precursor, followed by cyclization and functional group manipulation.

Caption: A potential synthetic pathway to the target molecule.

This conceptual workflow highlights a logical sequence for synthesis, emphasizing the strategic installation of the required functional groups. Each step would require careful selection of reagents and optimization of reaction conditions to ensure high yield and purity.

Safety, Handling, and First Aid Protocols

Adherence to safety protocols is non-negotiable. Based on available safety data, this compound is classified with specific hazards that demand careful handling.

Hazard Identification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Safe Handling Workflow:

Sources

- 1. 4-Amino-1-methyl-2-pyrrolidinone | CAS#:770706-26-8 | Chemsrc [chemsrc.com]

- 2. Hit2Lead | this compound | CAS# 933744-16-2 | MFCD09971175 | BB-4014078 [hit2lead.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound(SALTDATA: FREE)(933744-16-2) 1H NMR [m.chemicalbook.com]

- 5. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]

An In-depth Technical Guide to 4-Amino-1-methylpyrrolidin-2-one (CAS: 933744-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-methylpyrrolidin-2-one, a substituted pyrrolidinone of interest in medicinal chemistry and drug discovery. The pyrrolidinone scaffold is a well-established pharmacophore present in a variety of biologically active compounds.[1][2][3] This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and robust characterization methods for this compound. Furthermore, it explores the potential applications of this compound and the broader class of pyrrolidinone derivatives in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties and its ability to engage in various biological interactions.[1][3] This structural motif is found in a range of natural products and synthetic drugs, demonstrating a wide array of biological activities, including nootropic, neuroprotective, and anticonvulsant effects.[4] The parent compound, 2-pyrrolidone, and its derivatives serve as versatile building blocks in the synthesis of complex molecular architectures for drug candidates.[5]

The introduction of an amino group at the 4-position of the N-methylated pyrrolidinone ring, as in the case of this compound, offers a key functional handle for further chemical modifications. This amino group can act as a hydrogen bond donor or a nucleophile, enabling the construction of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 933744-16-2 | [6] |

| Molecular Formula | C5H10N2O | [6] |

| Molecular Weight | 114.15 g/mol | [6][7] |

| IUPAC Name | This compound | [8] |

| Physical Form | Semi-Solid | [8] |

| Purity | Typically >95% (commercial sources) | [9] |

Structural Representation:

Caption: Chemical structure of this compound.

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical transformations and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of 4-Bromo-1-methylpyrrolidin-2-one

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-methyl-2-pyrrolidone (NMP) (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl4).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl4) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-bromo-1-methylpyrrolidin-2-one.

Step 2: Synthesis of 4-Azido-1-methylpyrrolidin-2-one

-

Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-1-methylpyrrolidin-2-one (1.0 eq) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN3) (1.5 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-azido-1-methylpyrrolidin-2-one may be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-azido-1-methylpyrrolidin-2-one (1.0 eq) in a solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or crystallization if necessary.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended for the characterization of this compound. Spectral data for this compound is available from commercial suppliers such as ChemicalBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the nitrogen, the methylene protons of the pyrrolidinone ring, and the methine proton at the 4-position adjacent to the amino group. The amino group protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should reveal five distinct carbon signals corresponding to the carbonyl carbon, the N-methyl carbon, and the three carbons of the pyrrolidinone ring.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 115.1.

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the lactam (around 1680 cm⁻¹), and C-N stretching vibrations.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrrolidinone scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][3] The presence of a primary amine provides a versatile point for derivatization, allowing for the exploration of a vast chemical space.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Pyrrolidinone derivatives, such as Piracetam, have been investigated for their nootropic effects. The structural features of this compound make it a candidate for the development of novel agents targeting CNS disorders.[4]

-

Oncology: The pyrrolidinone ring is a core component of several anticancer agents. The amino functionality can be used to attach cytotoxic warheads or to modulate the compound's interaction with biological targets.[1]

-

Infectious Diseases: The pyrrolidinone scaffold has been incorporated into various antibacterial and antiviral compounds.[1]

Workflow for Utilizing this compound in Drug Discovery:

Caption: A logical workflow for the use of this compound in a drug discovery program.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its pyrrolidinone core provides a favorable scaffold for biological activity, while the primary amine at the 4-position offers a versatile handle for chemical modification. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a framework for its characterization and potential applications. As research into novel therapeutics continues, the strategic use of such versatile scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4739. [Link]

- Gualtieri, F. (2016). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Future Medicinal Chemistry, 8(13), 1543-1566.

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.

- D'yakonov, V. A., et al. (2015). The Role of Pyrrolidone Derivatives in Modern Synthesis. Russian Journal of Organic Chemistry, 51(1), 1-27.

-

Capot Chemical Co., Ltd. (n.d.). This compound. [Link]

-

abcr GmbH. (n.d.). This compound, 95%. [Link]

-

ChemSrc. (2023). 4-Amino-1-methyl-2-pyrrolidinone. [Link]

-

Purity Solvents. (n.d.). N-METHYL-2-PYRROLIDONE FOR PEPTIDE SYNTHESIS. [Link]

-

OSHA. (n.d.). N-Methyl-2-pyrrolidinone Method number: PV2043. [Link]

-

Lin, T.-Y. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES. UNL | Libraries. [Link]

-

NIOSH. (1998). N-METHYL-2-PYRROLIDINONE: METHOD 1302. NIOSH Manual of Analytical Methods. [Link]

Sources

- 1. This compound(SALTDATA: FREE)(933744-16-2) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Amino-1-(methylamino)pyrrolidin-2-one | C5H11N3O | CID 130348345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Amino-1-(2-methylphenyl)pyrrolidin-2-one | C11H14N2O | CID 20110376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]

- 9. research.wur.nl [research.wur.nl]

Introduction: The Pyrrolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 4-Amino-1-methylpyrrolidin-2-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered lactam, is a cornerstone in the design of biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its significance as a "privileged scaffold." This guide focuses on this compound and its derivatives, exploring their diverse biological activities and potential therapeutic applications. The pyrrolidinone core offers a unique combination of features that make it an attractive starting point for drug discovery. These include its ability to enhance aqueous solubility and its capacity to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The Core Moiety: this compound

While extensive research has been conducted on various pyrrolidinone derivatives, specific biological activity data for the parent compound, this compound, is not extensively documented in publicly available literature. However, its structural analogue, N-methyl-2-pyrrolidone (NMP), is a well-studied industrial solvent.[2][3] Toxicological studies on NMP indicate that it is rapidly absorbed and metabolized, with the major metabolite being 5-hydroxy-N-methyl-2-pyrrolidone.[2] While not directly indicative of the biological activity of this compound, this information provides a foundational understanding of the metabolic fate of N-methylpyrrolidones. The true potential of this scaffold is unlocked through the chemical modification of the core structure, leading to a wide array of derivatives with distinct pharmacological profiles.

Derivatives and Their Broad Spectrum of Biological Activities

The versatility of the this compound scaffold allows for substitutions at various positions, leading to derivatives with a wide range of biological activities.

Nootropic Activity: Enhancing Cognitive Function

A notable area of investigation for pyrrolidinone derivatives is in the realm of nootropics, or cognitive enhancers. One such derivative, 4-(aminomethyl)-1-benzylpyrrolidin-2-one, structurally related to nebracetam, has been the subject of synthetic and in-silico studies.[4] Molecular docking studies suggest that these compounds may exhibit nootropic effects through their interaction with cholinergic neurotransmission mechanisms, specifically by binding to muscarinic acetylcholine receptors.[4] The rationale behind exploring these derivatives lies in the established role of the cholinergic system in learning and memory.

Experimental Workflow: In-Silico Nootropic Activity Prediction

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-1-methylpyrrolidin-2-one

Foreword: The Criticality of Early-Stage Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles are the fundamental physicochemical properties of the molecule itself. It is with this understanding that we present this in-depth technical guide on the solubility and stability of 4-Amino-1-methylpyrrolidin-2-one. This guide is intended for researchers, scientists, and drug development professionals who recognize that a profound understanding of a compound's behavior in various environments is not merely a data-gathering exercise, but a foundational pillar of successful drug development. We will delve into not just the "what" and "how" of solubility and stability testing, but more importantly, the "why," providing field-proven insights to empower you to design and execute robust, self-validating studies.

Introduction to this compound: A Molecule of Interest

This compound is a small molecule featuring a five-membered lactam ring, a primary amino group, and an N-methyl substituent. Its structure suggests a high degree of polarity, which has significant implications for its solubility and formulation development. The presence of the lactam, a cyclic amide, and a secondary amine within the pyrrolidinone ring system also introduces potential liabilities for chemical instability. A thorough investigation of these characteristics is therefore paramount before committing significant resources to further development.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will also draw upon established chemical principles and data from the structurally related and well-characterized solvent, N-methyl-2-pyrrolidone (NMP)[1][2][3][4][5][6][7]. This approach allows us to build a robust predictive framework for its likely behavior.

Solubility Assessment: Beyond a Simple Number

Solubility is a cornerstone of a drug candidate's developability, influencing everything from in vitro assay performance to in vivo bioavailability. We will explore two key types of solubility measurements: kinetic and thermodynamic.

The Duality of Solubility: Kinetic vs. Thermodynamic

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated solution (typically in DMSO) is rapidly diluted into an aqueous buffer. It is an indispensable tool in early discovery for flagging compounds that may precipitate in biological assays, leading to unreliable data.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved and undissolved solid are in equilibrium. This measurement is more time- and resource-intensive but provides the definitive solubility value crucial for formulation and biopharmaceutical classification.

Experimental Workflow for Solubility Determination

The following workflow outlines a comprehensive approach to characterizing the solubility of this compound.

Caption: A streamlined workflow for comprehensive solubility assessment.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility.

Rationale: This method ensures that a true equilibrium is reached between the solid and solution phases, providing an accurate measure of the maximum concentration of the compound that can be dissolved in a specific solvent.

Protocol:

-

Solvent Preparation: Prepare a range of pharmaceutically relevant solvents. This should include purified water, buffered solutions at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic co-solvents such as ethanol, methanol, and acetone.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Add a precise volume of each solvent to the corresponding vials. Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles. Adsorption to the filter should be assessed.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Predicted Solubility Profile of this compound

Based on its chemical structure and the properties of NMP, we can predict the solubility profile of this compound.

| Solvent | Predicted Solubility | Rationale |

| Water | High | The presence of the polar lactam, amino group, and N-methyl group suggests strong interactions with water through hydrogen bonding. NMP is miscible with water in all proportions[1][2][3]. |

| Ethanol | High | As a polar protic solvent, ethanol is expected to be a good solvent for this polar molecule. NMP is soluble in ethanol. |

| Methanol | High | Similar to ethanol, methanol is a polar protic solvent and should effectively solvate the compound. |

| Acetone | Moderate to High | Acetone is a polar aprotic solvent and is expected to have good solvating power for this compound. NMP is soluble in acetone. |

| Acetonitrile | Moderate | While polar, acetonitrile is less protic than alcohols and may have slightly lower solvating power. |

| Dichloromethane | Low | As a non-polar solvent, dichloromethane is not expected to be a good solvent for this highly polar molecule. |

| Hexane | Very Low | Hexane is a non-polar aliphatic hydrocarbon and is predicted to have very poor solubility for this compound. |

Stability Studies: Unveiling the Molecule's Vulnerabilities

Understanding a compound's stability is not just about determining its shelf-life; it's about identifying its degradation pathways and the impurities that may arise. This knowledge is critical for ensuring the safety and efficacy of a potential drug product.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage. The goal is to intentionally degrade the molecule to an appropriate extent (typically 5-20%) to:

-

Identify likely degradation products.

-

Elucidate degradation pathways.

-

Demonstrate the specificity of the analytical method to separate the parent compound from its degradants (a stability-indicating method).

Proposed Degradation Pathways of this compound

Based on the functional groups present, we can propose the following degradation pathways under various stress conditions.

Caption: Proposed degradation pathways for this compound.

Detailed Protocol: Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines to systematically investigate the stability of this compound.

Rationale: By exposing the compound to a range of stress conditions, we can generate a comprehensive degradation profile that informs analytical method development, formulation strategies, and storage recommendations.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Monitor for the appearance of new peaks, representing degradation products.

-

Perform mass balance calculations to account for all components.

-

Long-Term Stability Study Design

Following the insights gained from forced degradation, a formal long-term stability study should be initiated as per ICH Q1A(R2) guidelines.

| Study Type | Storage Conditions | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency: Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

The Lynchpin: A Validated, Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of reliable solubility and stability data. For a polar molecule like this compound, a reversed-phase HPLC method with UV or mass spectrometric detection is a suitable choice.

Key Method Validation Parameters (as per ICH Q2(R1)):

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Data-Driven Path Forward

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. By embracing the principles of kinetic and thermodynamic solubility, conducting thorough forced degradation studies, and developing a validated stability-indicating analytical method, researchers can build a robust data package. This data is not merely a collection of facts but a narrative that tells the story of the molecule's behavior, its strengths, and its weaknesses. It is this narrative that will guide formulation development, inform clinical trial design, and ultimately, determine the future success of this molecule of interest.

References

-

NMP ( N-Methyl-2-pyrrolidone ) | - atamankimya.com. (n.d.). Retrieved January 3, 2026, from [Link]

-

N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. (n.d.). Retrieved January 3, 2026, from [Link]

-

N-Methyl-2-pyrrolidone - Solubility of Things. (n.d.). Retrieved January 3, 2026, from [Link]

-

N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

N-Methyl-2-pyrrolidone (NMP): Chemical Properties, Production Process, and Applications. (2025, October 15). Retrieved January 3, 2026, from [Link]

-

N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya. (n.d.). Retrieved January 3, 2026, from [Link]

-

Understanding NMP's Properties: A Chemist's Guide to N-Methyl-2-pyrrolidone. (n.d.). Retrieved January 3, 2026, from [Link]

-

N-methyl-2-pyrrolidone - AERU - University of Hertfordshire. (n.d.). Retrieved January 3, 2026, from [Link]

-

NMP - N methyl 2 pyrrolidone (M-Pyrol™ solvent) - Ashland. (n.d.). Retrieved January 3, 2026, from [Link]

-

N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - INCHEM. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

Unlocking the Therapeutic Potential of 4-Amino-1-methylpyrrolidin-2-one Analogs: A Pharmacological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of biologically active compounds. This in-depth technical guide focuses on the pharmacological profile of a promising class of these molecules: 4-Amino-1-methylpyrrolidin-2-one analogs. We will explore the synthetic strategies, delve into their multifaceted interactions with key biological targets, and provide detailed experimental protocols for their comprehensive evaluation. This document serves as a foundational resource for researchers aiming to harness the therapeutic potential of this versatile chemical series, from initial hit identification to lead optimization.

Introduction: The Pyrrolidin-2-one Core - A Gateway to CNS and Antimicrobial Activity

The five-membered lactam ring of pyrrolidin-2-one is a cornerstone in the design of novel therapeutics. Its inherent structural features, including the capacity for hydrogen bonding and the potential for stereochemical diversity, make it an attractive starting point for developing ligands with high affinity and selectivity for various biological targets. The introduction of an amino group at the 4-position and a methyl group at the 1-position creates the "this compound" core, a key pharmacophore that has been shown to interact with a range of physiological systems.

This guide will navigate the pharmacological landscape of analogs built upon this core, with a particular focus on three key areas of therapeutic interest:

-

Central Nervous System (CNS) Modulation: Targeting monoamine transporters (dopamine and norepinephrine) and muscarinic acetylcholine receptors to explore potential treatments for neurodegenerative disorders and cognitive enhancement.

-

Glutamatergic System Interaction: Investigating the modulation of metabotropic glutamate receptors, offering avenues for addressing neurological and psychiatric conditions.

-

Antimicrobial Activity: Assessing the potential of these analogs to combat bacterial infections, a critical area of unmet medical need.

By understanding the intricate relationship between the chemical structure of these analogs and their biological activity, researchers can rationally design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound and its analogs can be approached through several established routes. A common and versatile method involves the lactamization of a γ-amino acid precursor. For instance, the synthesis of 4-(aminomethyl)-1-benzylpyrrolidine-2-one, an analog of Nebracetam, has been achieved through a multi-step process starting from itaconic acid and a substituted benzylamine.[1] An alternative, more efficient method reduces the number of synthetic steps and avoids the use of hazardous reagents like sodium azide.[1]

A general synthetic pathway for N-substituted pyrrolidin-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures.[2] This approach allows for the introduction of a wide variety of substituents at the 1-position, enabling the exploration of structure-activity relationships (SAR).

Diagram: General Synthetic Workflow for this compound Analogs

Caption: A generalized workflow for the synthesis of this compound analogs.

Pharmacological Profile: A Multi-Target Landscape

The "this compound" scaffold has demonstrated the ability to interact with several key biological targets, highlighting its potential for a wide range of therapeutic applications.

Monoamine Transporter Inhibition

A significant area of interest for these analogs is their ability to inhibit the reuptake of dopamine (DAT) and norepinephrine (NET). Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been shown to be potent inhibitors of both DAT and NET, with generally weaker activity at the serotonin transporter (SERT).[3] This selective inhibition of dopamine and norepinephrine reuptake suggests potential applications in the treatment of conditions such as ADHD, depression, and substance abuse disorders.[3]

Table 1: Monoamine Transporter Inhibition Data for a Representative Analog

| Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

| DAT | 15 | 25 |

| NET | 30 | 50 |

| SERT | >1000 | >1000 |

Data is hypothetical and for illustrative purposes.

Muscarinic Acetylcholine Receptor Modulation

Analogs of 4-(aminomethyl)-1-benzylpyrrolidine-2-one, structurally related to Nebracetam, have been investigated for their nootropic (cognitive-enhancing) effects.[1] Molecular docking studies suggest that these compounds may act as agonists at M1 muscarinic acetylcholine receptors.[4] Activation of M1 receptors is a well-established strategy for improving cognitive function, making these analogs promising candidates for the treatment of Alzheimer's disease and other forms of dementia.

Metabotropic Glutamate Receptor Activity

N(1)-substituted analogs of 4-aminopyrrolidine-2,4-dicarboxylic acid have been shown to act as agonists, partial agonists, or antagonists at group II metabotropic glutamate receptors (mGluR2 and mGluR3).[5] The ability to modulate glutamatergic neurotransmission opens up possibilities for treating a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Antimicrobial Activity

Derivatives of pyrrolidin-2-one have also been evaluated for their antibacterial properties. In vitro studies using the agar well diffusion method have demonstrated that some of these compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[2] This suggests that the pyrrolidin-2-one scaffold could be a valuable starting point for the development of novel antimicrobial agents.

Experimental Protocols: A Guide to Pharmacological Evaluation

To thoroughly characterize the pharmacological profile of novel this compound analogs, a series of well-defined in vitro and in vivo assays are essential.

In Vitro Assays

This assay determines the affinity of a test compound for the dopamine and norepinephrine transporters.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine or norepinephrine transporter.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and a range of concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Caption: A simplified workflow for a competitive radioligand binding assay.

This assay measures the ability of a test compound to activate the M1 muscarinic receptor by detecting changes in intracellular calcium levels.

Protocol:

-

Cell Culture: Culture a cell line stably expressing the human M1 muscarinic receptor in a 96-well plate.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and receptor activation.

-

Data Analysis: Determine the EC50 value (the concentration of test compound that produces 50% of the maximal response).

This assay provides a qualitative and semi-quantitative assessment of the antibacterial activity of a test compound.

Protocol:

-

Bacterial Culture: Prepare a standardized inoculum of the test bacterium.

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of an agar plate.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the test compound dissolved in a suitable solvent to each well. Include a positive control (a known antibiotic) and a negative control (solvent alone).

-

Incubation: Incubate the plates at the optimal temperature for bacterial growth.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antibacterial activity of the compound.

In Vivo Assays

This behavioral test is used to assess spatial learning and memory in rodents, which are key indicators of nootropic activity.

Protocol:

-

Apparatus: Use a circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Train the animals over several days to find the hidden platform from different starting locations. Record the time it takes for the animal to find the platform (escape latency).

-

Probe Trial: Remove the platform and allow the animal to swim freely for a set period. Record the time spent in the quadrant where the platform was previously located.

-

Drug Administration: Administer the test compound or vehicle to the animals before or during the training period.

-

Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the drug-treated and vehicle-treated groups. A shorter escape latency and more time spent in the target quadrant in the drug-treated group suggest improved spatial learning and memory.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of this compound analogs are highly dependent on the nature and position of substituents on the pyrrolidin-2-one core.

-

N-1 Position: The substituent at the 1-position plays a crucial role in determining target selectivity. For instance, a benzyl group has been associated with nootropic activity through muscarinic receptor modulation,[1] while a substituted phenylpentanoyl group directs activity towards monoamine transporters.[3] The methyl group in the core structure of this guide is expected to influence the compound's lipophilicity and metabolic stability.

-

4-Amino Group: The amino group at the 4-position is a key pharmacophoric feature. Modifications to this group, such as acylation or substitution, can significantly impact biological activity.

-

Stereochemistry: The pyrrolidin-2-one ring contains chiral centers, and the stereochemistry of the molecule can have a profound effect on its interaction with biological targets. It is essential to synthesize and test individual enantiomers to fully understand the SAR.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The analogs derived from this core have demonstrated a remarkable ability to interact with a range of important biological targets in the CNS and to exhibit antimicrobial properties.

Future research in this area should focus on:

-

Lead Optimization: Systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these analogs exert their biological effects.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

-

Safety and Toxicology Profiling: Conducting comprehensive safety and toxicology studies to ensure the clinical viability of promising candidates.

This in-depth technical guide provides a solid foundation for researchers to explore the rich pharmacology of this compound analogs. By leveraging the information and protocols presented herein, the scientific community can accelerate the development of novel and effective treatments for a wide range of human diseases.

References

- Betti, M., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-39.

- Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3127-3139.

- Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4(50)), 25-34.

- Mukhopadhyaya, J. K., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-1924.

-

Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hereditybio.in [hereditybio.in]

- 3. innoprot.com [innoprot.com]

- 4. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 4-Amino-1-methylpyrrolidin-2-one as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, the chiral synthon, 4-Amino-1-methylpyrrolidin-2-one, has emerged as a particularly valuable building block. Its stereodefined C4-amino group and the N1-methylated lactam offer a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic handles for diversification. This guide provides a comprehensive technical overview of the synthesis and application of this compound, with a particular focus on its role in the development of targeted therapeutics. We will delve into the strategic considerations for its stereoselective synthesis and showcase its application in the construction of complex pharmaceutical agents, most notably in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.

Introduction: The Significance of the Chiral 4-Aminopyrrolidin-2-one Scaffold

The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, driven by the understanding that stereochemistry profoundly influences pharmacological activity and safety profiles. Chiral building blocks, such as this compound, are instrumental in achieving this goal, providing a reliable and efficient means to introduce stereocenters into target molecules.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in a vast array of natural products and synthetic drugs, valued for its conformational constraints and its ability to engage in specific interactions with biological targets.[2]

The 4-amino-substituted pyrrolidin-2-one (also known as a γ-lactam) moiety offers several strategic advantages in drug design:

-

Stereochemical Control: The chiral center at the C4 position allows for stereospecific interactions with biological macromolecules, which can lead to enhanced potency and selectivity.

-

Hydrogen Bonding: The primary amino group and the lactam carbonyl can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific binding to protein targets.

-

Synthetic Versatility: The amino group serves as a versatile nucleophilic handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

-

Scaffold Rigidity: The cyclic nature of the pyrrolidinone ring reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding.

The N1-methylation, as in this compound, further refines the properties of the scaffold by removing the lactam N-H proton, which can be advantageous in modulating solubility, metabolic stability, and hydrogen bonding patterns.

Stereoselective Synthesis of 4-Aminopyrrolidin-2-one Derivatives

A common and effective approach involves the stereoselective synthesis of a precursor, such as a chiral 4-aminopyrrolidine derivative, which can then be converted to the desired lactam. For instance, a general strategy for the synthesis of chiral 2-substituted pyrrolidines often starts from readily available chiral precursors like amino acids.[3]

Figure 1: A generalized synthetic strategy for chiral 4-aminopyrrolidin-2-ones.

Representative Protocol: Synthesis of a Chiral 4-Aminopyrrolidin-2-one Precursor

While a direct protocol for the title compound is elusive, the following procedure for a related chiral pyrrolidine derivative illustrates the key transformations often employed. This method highlights a resolution-based approach.

Step 1: Synthesis of Racemic 4-Aminopyrrolidin-2-one A common starting point is the synthesis of the racemic lactam. This can be achieved through various methods, including the hydrogenation of a suitable unsaturated precursor. A patent describes the synthesis of 4-aminopyrrolidin-2-one via the hydrogenation of a precursor molecule.[4]